5beta-Dihydro progesterone-d8
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Overview
Description
5beta-Dihydro Progesterone-d8 is a deuterated form of 5beta-Dihydro Progesterone, a neuroactive steroid metabolite derived from ProgesteroneThis compound interacts with the GABA-A receptor and the glucocorticoid receptor to elicit its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5beta-Dihydro Progesterone-d8 is synthesized from Progesterone by the enzyme 5beta-reductase. The deuterated form involves the incorporation of deuterium atoms at specific positions in the molecule. The synthesis typically involves the reduction of Progesterone using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) for purification and quantification. The process ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 5beta-Dihydro Progesterone-d8 undergoes various chemical reactions, including:
Reduction: Conversion of Progesterone to this compound by 5beta-reductase.
Oxidation: Potential oxidation reactions involving the hydroxyl groups in the molecule.
Substitution: Possible substitution reactions at specific positions in the steroid backbone.
Common Reagents and Conditions:
Reduction: Deuterated reducing agents under controlled temperature and pressure.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenating agents or other electrophiles under appropriate conditions.
Major Products Formed:
Reduction: this compound.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with altered functional groups.
Scientific Research Applications
5beta-Dihydro Progesterone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroid metabolites.
Biology: Studied for its role in modulating GABA-A receptor activity and its effects on neuronal function.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, pain, and uterine contractility.
Industry: Utilized in the development of pharmaceuticals and as a research tool in endocrinology.
Mechanism of Action
5beta-Dihydro Progesterone-d8 acts as a positive allosteric modulator of the GABA-A receptor, albeit with relatively low affinity compared to other progesterone metabolites. It also acts as a negative allosteric modulator of the GABA-A-rho receptor. These interactions result in anesthetic, anxiolytic, and antinociceptive effects. Additionally, it acts as an agonist of the pregnane X receptor, regulating uterine contractility .
Comparison with Similar Compounds
5alpha-Dihydroprogesterone: Another metabolite of Progesterone with different receptor affinities and biological effects.
3alpha-Dihydroprogesterone: A metabolite with higher affinity for GABA-A receptors and more potent effects.
Isopregnanolone: A structurally similar compound with distinct pharmacological properties.
Uniqueness: 5beta-Dihydro Progesterone-d8 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical measurements. Its distinct receptor interactions and moderate affinity for GABA-A receptors differentiate it from other similar compounds .
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-2,2,4,4,17-pentadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1/i1D3,8D2,12D2,17D |
InChI Key |
XMRPGKVKISIQBV-CXODBWAHSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC(C(=O)C4([2H])[2H])([2H])[2H])C)C)C(=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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